N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with chlorophenyl and methoxyphenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the chlorophenyl and methoxyphenethyl groups can be carried out using electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl and methoxyphenethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides or compounds with similar substituents.
This compound: is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.
Biological Activity
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19Cl2NO2. The compound features a furan ring, which is known for its diverse biological activities, and various aromatic substituents that may influence its pharmacokinetic properties and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays have demonstrated that the compound has an IC50 value in the low micromolar range against several tumor cell lines, suggesting potent antiproliferative activity. Specifically, it showed an IC50 of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating a strong selective toxicity towards cancerous cells compared to normal cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Elevated levels of caspase-9 were observed in treated samples, indicating a shift towards programmed cell death .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, thereby inhibiting cellular proliferation and promoting apoptosis in cancerous cells .
- Matrix Metalloproteinase Inhibition : The compound also exhibits inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor invasion and metastasis .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in animal models:
- Bioavailability : Following oral administration, the compound demonstrated an oral bioavailability (F) of 31.8%, suggesting reasonable absorption characteristics .
- Clearance Rate : The clearance rate was recorded at 82.7 mL/h/kg, indicating a relatively rapid elimination from the system, which may necessitate frequent dosing for sustained therapeutic effects .
Toxicity Studies
Toxicity assessments have shown that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent .
Study on Breast Cancer Treatment
In a notable case study involving MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The study found that the compound not only inhibited growth but also induced apoptosis more effectively than 5-FU, highlighting its potential as an alternative treatment option for aggressive breast cancers .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between this compound and other pyrimidine-based compounds. The results indicated that while many compounds showed some level of cytotoxicity, this specific furan-derived compound exhibited superior selectivity and potency against cancerous cells with minimal effects on normal cell lines .
Properties
CAS No. |
853333-57-0 |
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Molecular Formula |
C20H17Cl2NO3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-25-18-7-6-13(12-16(18)22)10-11-23-20(24)19-9-8-17(26-19)14-4-2-3-5-15(14)21/h2-9,12H,10-11H2,1H3,(H,23,24) |
InChI Key |
FEJRGJGDFROYCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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